1-(2-Methoxy-5-methylphenyl)piperazine hydrochloride

Descripción general

Descripción

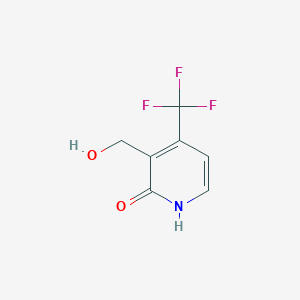

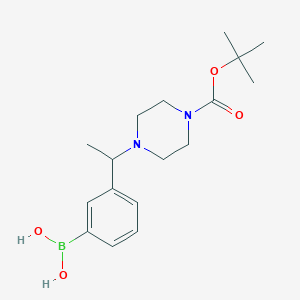

1-(2-Methoxy-5-methylphenyl)piperazine hydrochloride is a chemical compound with the CAS Number: 189264-72-0 . It has a molecular weight of 242.75 . The compound is also known by its IUPAC name, this compound .

Molecular Structure Analysis

The molecular formula of this compound is C12H19CLN2O . The InChI code for the compound is 1S/C12H18N2O.ClH/c1-10-3-4-12(15-2)11(9-10)14-7-5-13-6-8-14;/h3-4,9,13H,5-8H2,1-2H3;1H .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, piperazine derivatives are known to participate in various reactions. For example, they can functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . .Aplicaciones Científicas De Investigación

1. HIV-1 Reverse Transcriptase Inhibitors

1-(2-Methoxy-5-methylphenyl)piperazine hydrochloride analogues have been explored for their potential in inhibiting HIV-1 reverse transcriptase. Romero et al. (1994) synthesized and evaluated various analogues for their effectiveness against HIV-1 reverse transcriptase, leading to the discovery of compounds with significantly higher potency compared to the initial molecule (Romero et al., 1994).

2. Bioactivity in Mannich Bases

Gul et al. (2019) synthesized new Mannich bases incorporating 1-(2-Methoxy-5-methylphenyl)piperazine and evaluated them for cytotoxic, anticancer, and carbonic anhydrase (CA) inhibitory effects. Some compounds showed high potency and selectivity, indicating their potential in drug design (Gul et al., 2019).

3. PET Imaging and Serotonin Receptors

Plenevaux et al. (2000) summarized researches conducted with a radiolabeled antagonist, [18F]4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, known as [18F]p-MPPF, for studying serotonergic neurotransmission using positron emission tomography (PET) (Plenevaux et al., 2000).

4. Antidepressant-like Activity

Waszkielewicz et al. (2015) synthesized derivatives of N-(2-methoxyphenyl)piperazine and evaluated them for their antidepressant-like activity and affinity towards serotonergic receptors. They found that these compounds exhibited strong affinities and potential antidepressant-like activities (Waszkielewicz et al., 2015).

5. Dopamine Uptake Inhibitor Development

Ironside et al. (2002) described the development of a robust process for the preparation of the dopamine uptake inhibitor GBR-12909, which includes a 1-(2-methoxyphenyl)piperazine derivative, demonstrating its potential for therapeutic applications (Ironside et al., 2002).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H318, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

Propiedades

IUPAC Name |

1-(2-methoxy-5-methylphenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-10-3-4-12(15-2)11(9-10)14-7-5-13-6-8-14;/h3-4,9,13H,5-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEWGTSOUCCOHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![endo-8-Oxabicyclo[3.2.1]octan-3-amine](/img/structure/B1408515.png)